L-ARGININE:HCL (ALPHA-15N+)
Description
Fundamental Principles of Stable Isotope Tracing in Chemical Biology and Biochemistry
Stable isotope tracing is a powerful, non-radioactive technique used to track the metabolic fate of molecules within biological systems. researchgate.net The core principle involves replacing an atom in a molecule of interest with one of its heavier, non-radioactive isotopes, such as replacing ¹⁴N with ¹⁵N. oup.com These isotopically labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and thus participate in the same biochemical reactions without altering the biological system under study. nih.gov
The key to their utility lies in the mass difference imparted by the heavy isotope. This mass difference allows researchers to distinguish the labeled molecules from the naturally abundant "light" molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netbeilstein-journals.org In mass spectrometry, the heavier mass of the labeled compound results in a detectable shift in its mass-to-charge ratio, enabling its quantification. nih.gov In NMR spectroscopy, the different nuclear spin properties of isotopes like ¹⁵N allow for the selective observation of the labeled sites within a molecule, providing detailed structural and dynamic information. beilstein-journals.org This ability to trace the journey of specific atoms through metabolic pathways provides invaluable insights into cellular processes, from nutrient utilization to the synthesis of complex biomolecules. researchgate.netnih.gov
Significance of Site-Specific Isotopic Enrichment, with Emphasis on Alpha-15N in L-Arginine Hydrochloride
The precise placement of an isotopic label within a molecule, known as site-specific isotopic enrichment, is of paramount importance for detailed mechanistic studies. Labeling L-Arginine specifically at the alpha-amino group with ¹⁵N (L-ARGININE:HCL (ALPHA-15N+)) offers distinct advantages over uniform or other site-specific labeling patterns.
One of the most critical advantages is the minimization of "metabolic scrambling." nih.gov This phenomenon occurs when the isotopic label is transferred from the original tracer molecule to other molecules through various metabolic pathways. For instance, if the nitrogen from a labeled amino acid is metabolized and incorporated into other amino acids, it can lead to ambiguous and misleading results. However, research has demonstrated that the alpha-[¹⁵N] atom from several amino acids, including arginine, experiences minimal metabolic scrambling in mammalian cell lines like human embryonic kidney (HEK)293 cells. nih.gov This metabolic stability ensures that the ¹⁵N signal predominantly represents the fate of the original arginine molecule, providing a clear and accurate picture of its involvement in processes like protein synthesis.
This specificity is particularly crucial in quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. acs.org By using alpha-¹⁵N labeled arginine, researchers can confidently quantify changes in protein abundance without the confounding effects of the label appearing in other amino acids. nih.gov Furthermore, in NMR studies, the specific labeling of the alpha-nitrogen allows for the unambiguous assignment of signals corresponding to this position, which is critical for mapping protein-ligand interactions and studying conformational changes. beilstein-journals.org
Table 1: Metabolic Scrambling of α-¹⁵N-Labeled Amino Acids in HEK293 Cells
| Amino Acid | Metabolic Scrambling |
| Arginine (R) | Minimal |
| Cysteine (C) | Minimal |
| Phenylalanine (F) | Minimal |
| Histidine (H) | Minimal |
| Lysine (B10760008) (K) | Minimal |
| Methionine (M) | Minimal |
| Asparagine (N) | Minimal |
| Threonine (T) | Minimal |
| Tryptophan (W) | Minimal |
| Tyrosine (Y) | Minimal |
| Glycine (B1666218) (G) | Interconverts with Serine |
| Serine (S) | Interconverts with Glycine |
| Alanine (A) | Significant |
| Aspartate (D) | Significant |
| Glutamate (B1630785) (E) | Significant |
| Isoleucine (I) | Significant |
| Leucine (L) | Significant |
| Valine (V) | Significant |
| Data sourced from a study on selective isotope labeling in human embryonic kidney (HEK)293 cells. nih.gov |
Historical Development and Evolution of Isotope-Labeled Amino Acids as Research Tools
The use of isotopes as tracers in biological research has a rich history dating back to the early 20th century. Following the discovery of isotopes by Frederick Soddy, early pioneers like Rudolf Schoenheimer and David Rittenberg began using stable isotopes, such as deuterium (B1214612) (²H), to study the dynamic state of body constituents in the 1930s. Their work overturned the static view of metabolism and laid the foundation for modern tracer methodology.
The application of stable isotopes expanded significantly with the availability of isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O). nih.gov The use of ¹⁵N-labeled compounds became particularly important for studying protein and amino acid metabolism, as nitrogen is a key component of these molecules and lacks a long-lived radioisotope suitable for tracer studies. nih.gov Early studies often used simple ¹⁵N-labeled compounds like ammonium (B1175870) salts or glycine to investigate nitrogen balance and protein turnover. nih.gov
A major leap forward in the use of isotope-labeled amino acids came with the development of quantitative proteomic techniques. The SILAC method, introduced in the early 2000s, revolutionized the field by allowing for the direct comparison of protein abundance between different cell populations. spectra2000.it This technique relies on the metabolic incorporation of "heavy" amino acids, such as those labeled with ¹³C or ¹⁵N, into the entire proteome of one cell population, which is then compared to a "light," unlabeled population. The development and commercial availability of a wide array of specifically labeled amino acids, including L-ARGININE:HCL (ALPHA-15N+), have been driven by the increasing sophistication of these research applications, enabling ever more precise and detailed investigations into the complex world of proteins and metabolism. oup.com
Properties
Molecular Weight |
211.66 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for L Arginine:hcl Alpha 15n+
Chemical Synthesis Routes for Selective Alpha-15N Incorporation
Chemical synthesis offers a direct and precise method for introducing the 15N isotope at the alpha-amino position of L-arginine. These routes provide control over the labeling pattern, avoiding the complexities of metabolic scrambling that can occur in biological systems.
Precursor Selection and Intermediate Functionalization for Alpha-15N Labeling
The selective incorporation of 15N into the alpha-position of L-arginine relies on classical amino acid synthesis strategies, adapted to use an isotopically labeled nitrogen source. Key precursors and reactions include:
Strecker Synthesis : This method assembles an alpha-amino acid from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgorganic-chemistry.orgcoconote.app To achieve alpha-15N labeling, 15N-labeled ammonia or an ammonium (B1175870) salt (e.g., [15N]NH₄Cl) is used as the nitrogen precursor. nrochemistry.commasterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic α-amino acid. wikipedia.orgmasterorganicchemistry.com The choice of the initial aldehyde determines the final amino acid side chain. masterorganicchemistry.com
Gabriel Synthesis : This route prepares primary amines, and by extension alpha-amino acids, from potassium phthalimide. medschoolcoach.com For alpha-15N labeling, potassium [15N]phthalimide is required. The synthesis typically involves the alkylation of a phthalimidomalonic ester. medschoolcoach.comyoutube.com Subsequent hydrolysis and decarboxylation steps yield the target amino acid. medschoolcoach.com This method prevents the over-alkylation often seen with direct amination. libretexts.org
Amination of α-halocarboxylic acids : A straightforward approach involves the direct nucleophilic substitution of an α-bromo carboxylic acid with a 15N-labeled amine source, such as 15N-ammonia. libretexts.org While direct, this method can sometimes lead to lower yields compared to more complex procedures. libretexts.org
A generalized scheme for introducing the alpha-15N label is the conversion of an appropriate α-keto acid using a 15N source. For arginine, this would involve a multi-step synthesis starting from a precursor that can be converted to the corresponding α-keto acid of ornithine, followed by amination with a 15N source and subsequent elaboration of the side chain.
Optimization of Reaction Conditions for Isotopic Yield and Purity
Achieving high isotopic incorporation and chemical purity requires careful optimization of reaction parameters. Key considerations include the purity of the isotopic source, reaction temperature, and purification methods. High-level labeling is dependent on using a 15N-containing salt with over 99% purity. frontiersin.org Reaction conditions must be controlled to prevent side reactions that could lower the chemical yield. For instance, in syntheses involving multiple protection and deprotection steps, reaction times and temperatures are crucial to maximize the yield of the desired product while minimizing the formation of byproducts. The final product of chemical synthesis is typically a racemic mixture, which necessitates a resolution step to isolate the biologically active L-enantiomer. wikipedia.orgmedschoolcoach.com
Biosynthetic Approaches for Production of Isotope-Enriched L-Arginine
Biosynthetic methods leverage cellular machinery to produce L-arginine from simple, isotopically labeled precursors. These methods are particularly effective for producing the natural L-isomer of the amino acid.
Microbial Fermentation Techniques for Labeled Amino Acid Production
Microbial fermentation is a widely used method for producing amino acids. bohrium.comnih.govcofcoti.com By growing microorganisms in a minimal medium where the sole nitrogen source is a 15N-labeled compound, such as [15N]NH₄Cl, all nitrogen-containing metabolites, including L-arginine, will incorporate the heavy isotope. researchgate.net
Engineered Strains for Overproduction: Strains of Corynebacterium glutamicum and Escherichia coli are commonly engineered for L-arginine overproduction. nih.govnih.govresearchgate.netresearchgate.net Strategies to enhance yield include:
Deregulation of the Arginine Operon : Deleting repressor genes like argR and farR to remove feedback inhibition. aiche.orgnih.gov
Increasing Precursor Supply : Engineering pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to increase the availability of precursors like L-glutamate and NADPH. aiche.orgnih.govrepec.org
Blocking Competing Pathways : Deleting genes for competing pathways, such as the L-glutamate exporter, to channel metabolic flux towards arginine synthesis. aiche.orgrepec.org
Fermentation Conditions: Fed-batch fermentation is often employed to achieve high cell densities and product titers. nih.govrepec.org Critical parameters that are controlled during fermentation include pH (maintained near neutral), oxygen supply, and the feeding of a carbon source like glucose. nih.gov Using these techniques, high titers of L-arginine (e.g., 81.2 g/L to 92.5 g/L) have been achieved in large-scale bioreactors. nih.govrepec.org When this is performed with a 15N nitrogen source, high yields of isotopically labeled L-arginine can be produced.
Enzymatic Derivatization for Alpha-15N Enrichment
In vitro enzymatic synthesis provides a highly specific method for producing alpha-15N-labeled L-amino acids. This approach combines the specificity of enzymes with the controlled environment of a chemical reaction.
A common strategy involves the reductive amination of an α-keto acid precursor using an amino acid dehydrogenase. nih.gov The process for synthesizing a generic 15N-amino acid typically involves:
Substrates : The corresponding α-keto acid, a 15N-ammonium source ([15N]NH₄Cl), and a reduced nicotinamide (B372718) cofactor (NADH or NADPH). nih.govresearchgate.net
Catalyst : A stereospecific NAD(P)-dependent amino acid dehydrogenase, such as glutamate (B1630785) dehydrogenase or a branched-chain amino acid aminotransferase. nih.govnih.gov
Cofactor Regeneration : An enzymatic system, such as glucose and glucose dehydrogenase, is included to continuously regenerate the consumed NADH/NADPH, driving the reaction to completion. researchgate.netnih.gov
This coupled-enzyme system allows for the synthesis of various L-[15N]amino acids on a gram scale with high yields (70-80%). nih.govnih.gov The final product is stereochemically pure L-amino acid, eliminating the need for chiral resolution. nih.gov
Purification and Rigorous Characterization of L-ARGININE:HCL (ALPHA-15N+)
Following synthesis or fermentation, L-arginine must be purified and its chemical and isotopic integrity must be verified.
Purification: The standard method for purifying L-arginine from a complex mixture like a fermentation broth involves several steps. nih.gov
Cell Removal : The process begins with the removal of microbial cells and other solids, typically through centrifugation or membrane filtration. nih.govgoogle.com
Ion-Exchange Chromatography : Due to its basic side chain, L-arginine is strongly cationic at neutral or acidic pH. It can be effectively captured and separated from other amino acids and impurities using a strong acid cation-exchange resin. nih.govnih.gov
Decolorization and Crystallization : The arginine-containing fraction is often treated with activated carbon to remove colored impurities. The purified L-arginine is then crystallized, commonly as the hydrochloride salt, by adding ethanol (B145695) and concentrating the solution. nih.gov This process can yield a product with a purity greater than 95-98%. nih.gov
Characterization: A combination of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of the final L-ARGININE:HCL (ALPHA-15N+) product.
Mass Spectrometry (MS) : MS is essential for determining the isotopic enrichment. It precisely measures the mass-to-charge ratio of the molecule, allowing for the quantification of the percentage of molecules that have incorporated the 15N isotope. nih.govalfa-chemistry.com The isotopic enrichment is calculated by analyzing the relative intensities of the mass peaks corresponding to the labeled (M+1 for alpha-15N) and unlabeled species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 15N NMR is a powerful, non-destructive technique for confirming the position of the isotopic label. alfa-chemistry.com Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can correlate the 15N nucleus with its attached proton, definitively confirming that the label is at the alpha-position. nih.govrsc.org The chemical shift of the 15N nucleus is also characteristic and provides structural confirmation. rsc.orgnih.gov
Amino Acid Analysis : Standard amino acid analysis is used to determine the chemical purity of the final product and quantify the amount of L-arginine present. nih.gov
Table of Compounds Mentioned
Chromatographic Techniques for High-Purity Isotope Separation
Following synthesis, the purification of L-ARGININE:HCL (ALPHA-15N+) to achieve high chemical and isotopic purity is paramount. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and any unlabeled L-arginine.
Ion-Exchange Chromatography (IEC) is a primary method for purifying amino acids like arginine. Given that arginine is a strongly basic amino acid with a high isoelectric point, cation-exchange chromatography is particularly effective. The crude synthetic mixture is loaded onto a cation-exchange resin at a specific pH. The positively charged L-arginine binds strongly to the negatively charged resin. A gradient of increasing salt concentration or pH is then used to elute the bound compounds. Due to its strong positive charge, L-arginine elutes at a higher salt concentration or pH compared to less basic impurities, allowing for its effective separation.
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase or ion-pair mode, offers another powerful tool for purification and analysis. For reversed-phase HPLC, the polarity of arginine can be modified using an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to enhance its retention on a nonpolar stationary phase (like C18). This allows for high-resolution separation based on subtle differences in chemical properties. The selection of the mobile phase and gradient conditions is critical for achieving optimal separation.
The table below summarizes typical chromatographic conditions used for the purification of L-arginine.
| Technique | Stationary Phase | Mobile Phase | Detection Method | Principle of Separation |
| Ion-Exchange Chromatography | Strong Cation Exchange Resin (e.g., Sulfonated Polystyrene) | pH or Salt Gradient (e.g., HCl or NaCl) | Ninhydrin Post-Column Derivatization, UV-Vis | Separation based on the net charge of the molecule. |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water with Ion-Pairing Agent (e.g., 0.1% TFA) | UV (210-220 nm), Mass Spectrometry (MS) | Separation based on hydrophobicity after ion-pairing. |
Assessment of Isotopic Purity and Chemical Identity
Confirmation of the chemical identity and the assessment of isotopic enrichment are critical final steps. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS) is the definitive technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecule, the incorporation of the ¹⁵N isotope can be precisely quantified. The molecular weight of unlabeled L-arginine is 174.20 g/mol . The incorporation of a single ¹⁵N atom at the alpha-amino position results in a mass shift to 175.20 g/mol . High-resolution mass spectrometry can resolve the isotopic fine structure and provide an accurate percentage of ¹⁵N incorporation by comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and the specific location of the isotopic label. While ¹⁴N is a quadrupolar nucleus which often results in broad NMR signals, the spin-1/2 ¹⁵N nucleus gives sharp, well-resolved signals. ¹⁵N NMR spectroscopy can directly confirm the presence of the label. nih.gov Furthermore, in ¹H or ¹³C NMR spectra, the coupling between the ¹⁵N nucleus and adjacent protons (¹H) or carbons (¹³C) provides unambiguous evidence of the label's position at the alpha-amine. For instance, the alpha-proton signal in a ¹H NMR spectrum will appear as a doublet due to coupling with the ¹⁵N nucleus. nih.gov
The following table outlines the key analytical data used to verify the identity and purity of L-ARGININE:HCL (ALPHA-15N+).
| Analytical Method | Parameter Measured | Expected Result for L-ARGININE:HCL (ALPHA-15N+) | Purpose |
| High-Resolution Mass Spectrometry | Mass-to-Charge Ratio (m/z) of Molecular Ion [M+H]⁺ | Predominant peak at m/z 176.11 (vs. 175.11 for unlabeled) | Confirms mass increase due to ¹⁵N; quantifies isotopic enrichment (>98%). |
| ¹H NMR | Chemical Shift and Coupling of α-H | Signal for the alpha-proton appears as a doublet due to ¹J(¹⁵N-¹H) coupling. | Confirms the position of the ¹⁵N label at the alpha-amino group. |
| ¹³C NMR | Chemical Shift of α-C | The alpha-carbon signal may show coupling to ¹⁵N, resulting in a doublet. | Provides secondary confirmation of the label's position. |
| ¹⁵N NMR | Chemical Shift | A distinct signal in the amino acid region of the spectrum. | Direct detection and confirmation of the ¹⁵N isotope. |
Through the rigorous application of these synthetic, purification, and analytical methodologies, high-purity L-ARGININE:HCL (ALPHA-15N+) can be reliably produced for advanced scientific research.
Advanced Analytical Techniques Employing L Arginine:hcl Alpha 15n+
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled L-Arginine Analysis
NMR spectroscopy is a primary technique for investigating ¹⁵N-labeled compounds, offering non-invasive insights into molecular structure, dynamics, and interactions. The presence of the ¹⁵N isotope at the alpha-amino group of L-arginine allows for a variety of specialized NMR experiments that would otherwise be impossible with the naturally abundant, quadrupolar ¹⁴N nucleus.
High-Resolution 1H-15N and 13C-15N Heteronuclear Correlation Experiments
Two-dimensional heteronuclear correlation experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-¹⁵N correlation spectroscopy, are fundamental for resolving and assigning NMR signals in complex molecules like proteins. By labeling L-arginine at the alpha-nitrogen, specific correlations between this ¹⁵N nucleus and its directly attached proton (¹Hα) and carbon (¹³Cα) can be established.
These experiments are crucial for site-specific investigations within larger biomolecules. For instance, in protein NMR, uniformly ¹⁵N-labeled samples allow for the assignment of backbone amide signals. ligsciss.com The selective labeling of L-arginine at the alpha-nitrogen position provides a distinct advantage by simplifying complex spectra and enabling the unambiguous identification of arginine residues. nih.gov This targeted approach is particularly useful for studying protein-ligand interactions or conformational changes where specific arginine residues play a key role. nih.gov
Research has demonstrated that combining selective ¹⁵N labeling with deuterium (B1214612) labeling can further enhance spectral resolution and sensitivity, particularly in large protein complexes. nih.gov These multi-dimensional NMR techniques provide detailed information on the chemical environment surrounding the alpha-amino group of L-arginine.
Solid-State NMR for Conformational and Structural Elucidation of Labeled L-Arginine
Solid-State NMR (ssNMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in non-crystalline or insoluble states. For ¹⁵N-labeled L-arginine, ssNMR can provide precise information about the local environment of the alpha-nitrogen, including internuclear distances and torsion angles, which are critical for determining molecular conformation.
Techniques such as ¹H-¹⁵N Heteronuclear Correlation (HETCOR) in the solid state can reveal through-space proximities between the ¹⁵N-labeled alpha-amino group and nearby protons, offering insights into intermolecular packing and hydrogen bonding networks. rsc.org The sensitivity of the ¹⁵N chemical shift to its local electronic environment makes it a powerful probe for identifying different polymorphic forms or conformational states of L-arginine hydrochloride in solid samples. rsc.org
The application of ssNMR to isotopically labeled amino acids contributes significantly to the understanding of their structural roles in larger assemblies, such as amyloid fibrils or membrane-bound proteins, where traditional solution NMR or X-ray crystallography methods may not be applicable.
Application of Isotope Shift Analysis in 15N NMR to Probe Local Chemical Environments
The chemical shift of a ¹⁵N nucleus is highly sensitive to subtle changes in its local electronic environment. This property is exploited in isotope shift analysis, where changes in the ¹⁵N chemical shift are correlated with specific molecular interactions or environmental perturbations. For L-Arginine:HCl (alpha-¹⁵N+), this analysis can provide detailed information about hydrogen bonding, protonation states, and solvent accessibility at the alpha-amino group.
For example, the formation of a hydrogen bond to the alpha-amino group will typically cause a downfield shift in the ¹⁵N resonance, with the magnitude of the shift correlating with the strength of the hydrogen bond. This allows for the precise characterization of intramolecular and intermolecular interactions involving the arginine residue.
Furthermore, deuterium isotope shift analysis, where the ¹⁵N chemical shift is measured in both H₂O and D₂O, can provide quantitative information about the extent of solvent exposure and hydrogen bonding dynamics. ucl.ac.uk This technique has been successfully applied to study the formation of salt bridges involving arginine residues in proteins. ucl.ac.uk High-precision ¹⁵N NMR methodologies have been developed to determine position-specific ¹⁵N isotope content, enabling the observation of small changes associated with isotopic effects. nih.gov
Mass Spectrometry (MS)-Based Methodologies for Isotopic Detection and Quantification
Mass spectrometry is a highly sensitive analytical technique used for the detection and quantification of molecules based on their mass-to-charge ratio. The incorporation of a ¹⁵N isotope into L-arginine results in a predictable mass shift, allowing for its clear differentiation from its unlabeled counterpart. sigmaaldrich.com This mass difference is the foundation for a variety of MS-based methods for isotopic detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Isotopic Enrichment Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. This technique is widely used for the targeted analysis of specific compounds in complex mixtures, such as biological fluids or cell extracts. nih.govnih.gov
In the context of L-Arginine:HCl (alpha-¹⁵N+), LC-MS allows for the separation of L-arginine from other metabolites, followed by its specific detection and quantification based on its unique mass. nih.gov By using a ¹⁵N-labeled internal standard, highly accurate and precise quantification of L-arginine concentrations can be achieved. This approach is invaluable for metabolic studies, where researchers aim to trace the metabolic fate of L-arginine in various biochemical pathways. nih.govnih.gov
The use of tandem mass spectrometry (MS/MS) further enhances the specificity of detection by monitoring characteristic fragment ions of the labeled L-arginine. nih.gov This targeted approach minimizes interferences from other co-eluting compounds, ensuring reliable quantification of isotopic enrichment.
Table 1: LC-MS/MS Intra- and Inter-Assay Precision and Accuracy for L-Arginine Quantification
| Parameter | Intra-Assay Accuracy (%) | Intra-Assay Precision (RSD %) | Inter-Assay Accuracy (%) | Inter-Assay Precision (RSD %) |
|---|---|---|---|---|
| Arginine | 90.5–108.0 | 1.3–3.2 | 90.3–95.3 | 1.8–4.3 |
| Citrulline | 95.7–105.9 | 1.1–4.4 | 96.6–103.8 | 1.4–5.2 |
| Ornithine | 94.7–104.1 | 1.1–2.7 | 95.1–102.8 | 1.8–3.0 |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Precise Nitrogen Isotope Ratio Determination
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique for the high-precision measurement of stable isotope ratios in individual compounds. bris.ac.uk In this method, the sample is first separated by gas chromatography, and then the eluted compounds are combusted to simple gases (e.g., N₂). The isotopic composition of these gases is then determined by an isotope ratio mass spectrometer.
For the analysis of ¹⁵N-labeled L-arginine, the amino acid must first be derivatized to make it volatile for GC analysis. ucdavis.eduresearchgate.net Following separation and combustion, the resulting N₂ gas is analyzed to determine the ¹⁵N/¹⁴N ratio with very high precision. This technique is particularly useful for determining small variations in isotopic enrichment and for compound-specific isotope analysis in complex samples. bris.ac.uk
GC-C-IRMS provides a robust method for accurately determining the nitrogen isotope ratio of L-arginine, which is essential for tracer studies in metabolism and environmental science. bris.ac.uk The precision of GC-C-IRMS measurements can be affected by the derivatization method and the sample matrix, but with careful optimization, standard deviations of ≤1.0‰ can typically be achieved. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Tracer Tracking
Tandem mass spectrometry (MS/MS) is a powerful analytical technique that utilizes two stages of mass analysis to probe the structure of ions and monitor specific chemical transformations. When used with isotopically labeled compounds like L-ARGININE:HCL (ALPHA-15N+), it provides distinct advantages for both detailed fragmentation analysis and for tracking the metabolic fate of the molecule in complex biological systems.
Fragmentation Analysis:
In MS/MS, a precursor ion—in this case, the protonated L-ARGININE:HCL (ALPHA-15N+) molecule—is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The position of the heavy isotope label is critical for elucidating fragmentation pathways.
For protonated arginine, common fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃) and the sequential loss of water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov The specific labeling at the alpha-nitrogen allows for the differentiation of ammonia loss from the α-amino group versus the guanidinium (B1211019) group. Research using ¹⁵Nα-labeled arginine has demonstrated that the loss of ammonia from the α-amino group is specifically involved in the formation of a fragment ion at m/z 130. nih.gov Conversely, losses of ammonia from the side chain's guanidinium group contribute to other fragments, such as those observed at m/z 158 and m/z 112. nih.gov This site-specific labeling provides unambiguous evidence for competing fragmentation channels, which is crucial for structural characterization and for developing quantitative assays based on specific fragment ions.
Below is a data table summarizing the key fragmentation pathways of protonated L-arginine and the diagnostic utility of the alpha-¹⁵N label.
| Precursor Ion (m/z) | Label Position | Key Fragment Ion (m/z) | Neutral Loss | Origin of Neutral Loss |
| 175 | Unlabeled | 158 | NH₃ (17 Da) | Guanidinium Group |
| 175 | Unlabeled | 130 | H₂O + CO (46 Da) | Carboxyl Group |
| 176 | Alpha-¹⁵N | 158 | ¹⁵NH₃ (18 Da) | α-Amino Group |
| 176 | Alpha-¹⁵N | 131 | H₂O + CO (46 Da) | Carboxyl Group |
This table is generated based on established fragmentation patterns of amino acids. nih.govnih.gov
Tracer Tracking:
Isotopically labeled L-arginine is extensively used as a tracer to follow its metabolic pathways in vivo and in vitro. A primary application is in monitoring the activity of nitric oxide synthase (NOS), which converts arginine to citrulline and nitric oxide (NO). By introducing L-ARGININE:HCL (ALPHA-15N+) into a biological system, researchers can use LC-MS/MS to track the appearance of the ¹⁵N label in its metabolic products. The conversion of alpha-¹⁵N-arginine to alpha-¹⁵N-citrulline can be precisely monitored, providing a direct measure of NOS activity. This stable isotope tracing method avoids the complications associated with radioactive isotopes and offers high sensitivity and specificity for quantifying metabolic flux through the NO pathway.
Ancillary Spectroscopic Methods for Isotopic Verification and Mechanistic Insight
Beyond mass spectrometry, other spectroscopic techniques can leverage the properties of the ¹⁵N isotope to verify its incorporation and to gain deeper insights into molecular structure and reaction mechanisms.
Infrared Spectroscopy for Characterizing Isotope-Induced Vibrational Shifts
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequency of a specific vibration is dependent on the bond strength and the masses of the atoms involved. The "isotope effect" in vibrational spectroscopy describes the shift in vibrational frequency that occurs when one atom in a bond is replaced by one of its heavier isotopes. libretexts.org
Substituting ¹⁴N with the heavier ¹⁵N isotope in the alpha-amino group of L-arginine increases the reduced mass of the N-H and C-N bonds. libretexts.org This increase in mass leads to a predictable decrease, or red-shift, in the frequency of the corresponding vibrational modes. For example, the N-H stretching vibration, typically observed around 3300 cm⁻¹, is expected to shift by approximately -7 cm⁻¹ upon ¹⁵N substitution. nih.gov While this shift is small, it is detectable by modern Fourier-transform infrared (FTIR) spectrometers and provides direct confirmation of successful isotopic labeling at the intended site. nih.govarxiv.org
These isotope-induced shifts can be used to isolate specific vibrations from overlapping peaks in complex spectra, a technique known as isotope editing. huji.ac.il By comparing the IR spectrum of the labeled compound to its unlabeled counterpart, researchers can assign specific vibrational bands and study the local environment of the alpha-amino group with high precision.
The following table illustrates the expected vibrational frequency shifts for key bonds upon ¹⁵N labeling.
| Vibrational Mode | Typical Frequency (¹⁴N) (cm⁻¹) | Bond Involved | Expected Shift with ¹⁵N (cm⁻¹) |
| N-H Stretch | ~3300 | α-N-H | ~ -7 |
| N-H Bend (Amide II) | ~1550 | C-α-N-H | ~ -15 to -30 |
| C-N Stretch | ~1150 | α-C-N | ~ -10 to -20 |
Data compiled from principles of isotope effects in vibrational spectroscopy. nih.govhuji.ac.il
Electron Spin Resonance (ESR) Spectroscopy in Studies of ¹⁵N-Labeled Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. It is particularly valuable for studying enzymatic reactions that proceed through radical intermediates, such as the synthesis of nitric oxide by NOS. nih.gov
The key feature of an ESR spectrum is the hyperfine splitting, which arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. libretexts.org The pattern of this splitting provides a unique fingerprint for the radical species and its environment. The nitrogen nucleus is magnetically active, but the ¹⁴N (nuclear spin, I=1) and ¹⁵N (I=1/2) isotopes produce distinctly different hyperfine splitting patterns.
A radical containing a ¹⁴N atom will typically show a three-line (triplet) ESR signal, while a radical with a ¹⁵N atom will show a two-line (doublet) signal. nih.govnih.gov This difference is a powerful tool for mechanistic studies. When L-ARGININE:HCL (ALPHA-15N+) is used as a substrate for NOS, any nitrogen-centered radical intermediates or the final ¹⁵NO product will exhibit the characteristic doublet pattern. This allows researchers to unequivocally confirm that the observed radical species originated from the exogenously supplied labeled arginine, distinguishing it from endogenous sources or other reaction pathways. nih.gov
This technique has been instrumental in confirming that Nω-hydroxy-L-arginine is an intermediate in the biosynthesis of NO from arginine. nih.gov By using ¹⁵N-labeled substrate, the resulting ¹⁵NO radical could be unambiguously identified by its unique ESR signature.
The table below summarizes the ESR properties of ¹⁴N and ¹⁵N nuclei, which are fundamental to their use in tracking radical intermediates.
| Isotope | Nuclear Spin (I) | Number of ESR Lines (2I + 1) | Resulting ESR Pattern |
| ¹⁴N | 1 | 3 | Triplet |
| ¹⁵N | 1/2 | 2 | Doublet |
This table is based on the principles of hyperfine splitting in ESR spectroscopy. nih.govlibretexts.org
Methodological Applications of L Arginine:hcl Alpha 15n+ in Mechanistic and Systems Level Research
Tracing Nitrogen Flux and Amino Acid Interconversion Pathways
The introduction of a heavy nitrogen isotope (¹⁵N) at the alpha-amino position of arginine allows for the precise tracking of nitrogen movement within a cell or organism. This is fundamental to understanding the complex network of metabolic reactions that involve this semi-essential amino acid.
L-ARGININE:HCL (ALPHA-15N+) is instrumental in quantifying the flow of nitrogen through various metabolic routes. By introducing the labeled arginine into a biological system, researchers can monitor the appearance of the ¹⁵N isotope in downstream metabolites. This provides a quantitative measure of the activity of specific biosynthetic and catabolic pathways. For instance, the catabolism of arginine can proceed through several pathways, including the arginase, nitric oxide synthase (NOS), and arginine decarboxylase pathways. researchgate.netnih.govresearchgate.net By measuring the rate of ¹⁵N incorporation into products like urea (B33335) (from the arginase pathway) or citrulline and nitric oxide (from the NOS pathway), the relative flux through these competing pathways can be determined under various physiological or pathological conditions.
Below is a data table summarizing the major catabolic pathways of arginine that can be quantitatively assessed using L-ARGININE:HCL (ALPHA-15N+).
| Pathway | Key Enzyme | Major ¹⁵N-Containing Products | Research Application |
| Arginase Pathway | Arginase | Urea, Ornithine | Quantifying nitrogen disposal and urea cycle activity. nih.gov |
| Nitric Oxide Synthase (NOS) Pathway | Nitric Oxide Synthase | Nitric Oxide, Citrulline | Measuring the rate of nitric oxide biosynthesis. nih.gov |
| Arginine Decarboxylase Pathway | Arginine Decarboxylase | Agmatine | Assessing polyamine biosynthesis. nih.gov |
| Arginine:Glycine (B1666218) Amidinotransferase Pathway | Arginine:Glycine Amidinotransferase | Guanidinoacetate | Investigating creatine (B1669601) biosynthesis. researchgate.net |
The use of ¹⁵N-labeled substrates is a cornerstone of mechanistic enzymology. In the context of L-ARGININE:HCL (ALPHA-15N+), the heavy isotope acts as a probe to unravel the intricate steps of enzyme-catalyzed reactions. A prime example is the study of nitric oxide synthases (NOS), where ¹⁵N-labeled arginine has been pivotal in confirming that the nitrogen atom in nitric oxide originates from the guanidinium (B1211019) group of arginine. nih.gov Techniques such as Electron Spin Resonance (ESR) and ¹⁵N-NMR spectroscopy can be employed to identify and characterize ¹⁵N-containing reaction intermediates, providing direct evidence for proposed mechanistic steps. nih.gov
For example, the conversion of Nω-hydroxy-L-arginine, an intermediate in nitric oxide synthesis, to nitric oxide has been confirmed through experiments using ¹⁵N-labeled compounds. nih.gov These studies demonstrated the quantitative transfer of the ¹⁵N label from the hydroxylated nitrogen of the intermediate to nitric oxide, solidifying its role in the biosynthetic pathway. nih.gov
Quantitative Proteomics and Protein Turnover Studies
L-ARGININE:HCL (ALPHA-15N+) is a key reagent in the field of quantitative proteomics, particularly in methodologies that rely on metabolic labeling to determine protein abundance and turnover rates.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and powerful technique for quantitative mass spectrometry-based proteomics. nih.govthermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of certain amino acids. One population is grown in "light" medium containing the natural abundance of amino acids (e.g., ¹⁴N-arginine), while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-ARGININE:HCL (ALPHA-15N+). nih.govthermofisher.com
Over several cell divisions, the ¹⁵N-arginine is incorporated into all newly synthesized proteins in the "heavy" population. nih.gov After the desired experimental treatment, the two cell populations are combined, and the proteins are extracted, digested (typically with trypsin, which cleaves after arginine and lysine (B10760008) residues), and analyzed by mass spectrometry. nih.gov Because the "heavy" and "light" peptides are chemically identical but differ in mass, they can be distinguished and quantified by the mass spectrometer. The ratio of the intensities of the "heavy" to "light" peptide peaks provides a precise measure of the relative abundance of that protein between the two samples.
Dynamic SILAC experiments can be designed to measure the rates of protein synthesis and degradation. thermofisher.com In this approach, cells are switched from a "light" medium to a "heavy" medium containing ¹⁵N-arginine. thermofisher.com Samples are then collected at various time points, and the incorporation of the "heavy" isotope into the proteome is measured by mass spectrometry. The rate at which the "heavy" to "light" ratio for a particular protein increases over time is a direct measure of its synthesis rate. thermofisher.comnih.gov
Conversely, to measure protein degradation, cells can be fully labeled with "heavy" ¹⁵N-arginine and then switched to a "light" medium. The rate of disappearance of the "heavy" labeled protein over time reflects its degradation rate. These measurements are crucial for understanding how cells regulate their protein levels in response to various stimuli and in disease states.
The following table illustrates a hypothetical dynamic SILAC experiment to measure protein synthesis rates.
| Time Point (hours) | Protein A (Heavy/Light Ratio) | Protein B (Heavy/Light Ratio) |
| 0 | 0.00 | 0.00 |
| 6 | 0.25 | 0.10 |
| 12 | 0.50 | 0.20 |
| 24 | 0.85 | 0.38 |
| 48 | 0.98 | 0.65 |
From this data, it can be inferred that Protein A has a faster synthesis rate than Protein B.
SILAC with ¹⁵N-arginine can also be applied to study the dynamics of protein-protein interactions and the stoichiometry of protein complexes. By applying quantitative proteomics to immunoprecipitation or affinity purification experiments (AP-MS), researchers can identify how the composition of protein complexes changes under different conditions. The relative quantification provided by SILAC allows for the differentiation between specific interaction partners and non-specific background proteins.
Furthermore, while the focus is on arginine incorporation, SILAC can indirectly provide insights into post-translational modifications (PTMs). news-medical.net Changes in protein abundance as a result of a specific stimulus might suggest a role for PTMs in regulating protein stability. Moreover, specific PTMs on arginine, such as methylation and citrullination, can be investigated using targeted mass spectrometry approaches in conjunction with SILAC to see how the abundance of these modified proteins changes. news-medical.netnih.gov For instance, a change in the SILAC ratio for a peptide containing a methylated arginine could indicate that the methylation event is regulated by the experimental condition.
Metabolic Flux Analysis (MFA) in Defined Biological Systems
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system at steady state. The use of stable isotope tracers, such as L-ARGININE:HCL (ALPHA-15N+), is central to these techniques, providing the means to track the flow of atoms through metabolic networks.
Reconstruction and Quantification of Intracellular Metabolic Networks
By introducing L-ARGININE:HCL (ALPHA-15N+) into a biological system, researchers can trace the path of the ¹⁵N isotope as it is incorporated into various downstream metabolites. This isotopic labeling enables the reconstruction of metabolic pathways and the quantification of the flux through these routes. For instance, ¹⁵N-labeled arginine has been instrumental in delineating the metabolic fate of arginine in various cell types and organisms.
One key application is in understanding the compartmentalization of arginine metabolism. nih.gov De novo arginine production, which accounts for 10-15% of the total body arginine under normal conditions, involves the conversion of citrulline to arginine. nih.gov Tracing studies with labeled arginine help to quantify the contribution of this pathway versus dietary intake or protein breakdown. nih.gov
Furthermore, the use of L-arginine labeled with both ¹³C and ¹⁵N isotopes can provide even more detailed information, allowing for the simultaneous tracking of both carbon and nitrogen fluxes in specific metabolic pathways. researchgate.net This dual-labeling approach offers a more comprehensive picture of amino acid metabolism. researchgate.net
Determination of Flux Distributions and Turnover Rates using ¹⁵N Isotopomer Data
The analysis of ¹⁵N isotopomer distribution in proteins and other metabolites allows for the precise determination of flux distributions and turnover rates. When cells are cultured in a medium containing ¹⁵N-labeled amino acids, the rate of incorporation of the heavy isotope into newly synthesized proteins can be measured, providing a direct assessment of protein synthesis rates. nih.gov
A notable application of this is in determining the turnover rate of nitric oxide (NO) synthase. By administering L-[guanidino-(¹⁵)N₂]-arginine, the conversion to ¹⁵N-labeled nitrate (B79036) can be measured, providing a direct quantification of NO synthesis. nih.gov A study in hypercholesterolemic rabbits demonstrated a reduced baseline NO synthase turnover rate, highlighting how disease states can alter metabolic fluxes. nih.gov The extent of this conversion was found to be inversely correlated with plasma concentrations of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase. nih.gov
The data from such studies can be compiled to understand the dynamics of protein turnover in various physiological and pathological states.
| Group | ¹⁵N-Isotope Content of Urinary Nitrate (0-12h) | Correlation between ¹⁵N-Nitrate Conversion and Plasma ADMA |
|---|---|---|
| Control | Significantly Increased | R = 0.77, p < 0.05 |
| Hypercholesterolemic | Slight, Insignificant Elevation |
Probing Intramolecular Interactions and Conformational Dynamics of Biomolecules
The unique properties of the arginine side chain, particularly its guanidinium group, make it a crucial participant in a wide array of intramolecular and intermolecular interactions that govern protein structure and function. The selective incorporation of ¹⁵N into the arginine side chain provides a powerful spectroscopic probe for investigating these interactions using Nuclear Magnetic Resonance (NMR).
Hydrogen Exchange Studies to Characterize Solvent Accessibility and Structural Stability
Hydrogen exchange (HX) rates of the protons in the arginine side chain's guanidinium group are sensitive to their local environment, including solvent accessibility and involvement in hydrogen bonds. By using ¹⁵N-labeled arginine, NMR techniques can monitor these exchange rates.
The development of arginine-specific hydrogen exchange experiments, such as the ASHDEX (Arginine Side-chain Hydrogen-Deuterium Exchange) experiment, allows for the direct measurement of the exchange rates of the guanidinium protons with the solvent. ucl.ac.uk The rate at which these hydrogen nuclei exchange with solvent molecules has been shown to correlate with the presence of intramolecular interactions, providing insights into the structural stability of the protein. ucl.ac.uk Faster exchange rates typically indicate greater solvent accessibility, while slower rates suggest the side chain is involved in stabilizing interactions, such as salt bridges or hydrogen bonds, and is therefore more protected from the solvent. nih.gov
Characterization of Arginine Side-Chain Contributions to Protein Structure and Function
The arginine side chain plays a multifaceted role in protein structure and function, contributing to stability, participating in interaction surfaces, and being involved in enzymatic catalysis and allosteric regulation. nih.gov The use of selectively ¹⁵N-labeled arginine in NMR spectroscopy provides a high-resolution tool to dissect these contributions.
The guanidinium group of arginine is a key player in forming salt bridges and can act as a donor for up to five hydrogen bonds. nih.gov These interactions are critical for maintaining the structural integrity of proteins. ¹⁵N NMR can detect subtle changes in the chemical environment of the arginine side chain, providing information on the formation and dynamics of these interactions.
Furthermore, the unique hydration properties of the guanidinium group are thought to be a primary reason for the preference of arginine over lysine as the carrier of gating charges in voltage-sensing domains of ion channels. nih.gov The interaction of the arginine guanidinium group with non-polar aromatic and aliphatic side chains, as well as its in-plane hydrogen bonding with polar side chains, are crucial for its function in these dynamic protein regions. nih.gov ¹⁵N NMR studies on proteins with labeled arginine can provide experimental validation for these models of protein function.
| Interaction Type | Interacting Partners | Functional Significance |
|---|---|---|
| Salt Bridges | Acidic amino acid side chains (e.g., Aspartate, Glutamate) | Protein stability, protein-protein interactions |
| Hydrogen Bonds | Polar side chains, backbone carbonyls | Structural integrity, enzyme catalysis |
| Cation-π Interactions | Aromatic side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) | Molecular recognition, binding affinity |
| Hydrophobic Interactions | Non-polar aliphatic and aromatic side chains | Movement through hydrophobic regions (e.g., in ion channels) |
Theoretical Frameworks and Computational Modeling Associated with L Arginine:hcl Alpha 15n+ Tracing
Mathematical Models for Isotopic Tracer Kinetics and Mass Isotopomer Distribution Analysis
Mathematical modeling is fundamental to interpreting the data from L-ARGININE:HCL (ALPHA-15N+) tracing studies. These models allow researchers to quantify the flow of nitrogen atoms through metabolic pathways.
Isotopic Tracer Kinetics: The dynamics of 15N incorporation from L-arginine into other metabolites are described by kinetic models. These models can range from simple single-compartment models to more complex multi-compartment systems that reflect the cellular and subcellular organization of metabolism. The choice of model depends on the biological question and the experimental setup. For instance, in whole-body studies, a common approach is to use a primed, constant intravenous infusion of the labeled arginine to achieve a steady state of isotopic enrichment in the plasma. pnas.orgnih.gov The rate of appearance of the 15N label in downstream metabolites, such as citrulline, can then be used to calculate synthesis rates. pnas.orgnih.gov It is important to note that the direct analogy between radioactive tracer approaches and stable isotope tracer data analysis can be misleading due to the non-negligible mass of stable isotopes and their natural abundance. cncb.ac.cn Proper kinetic models must account for these factors. cncb.ac.cn
Mass Isotopomer Distribution Analysis (MIDA): When L-ARGININE:HCL (ALPHA-15N+) is metabolized, the 15N atom can be incorporated into various other molecules. Mass spectrometry can then be used to measure the distribution of mass isotopomers for these molecules. MIDA is a mathematical technique that uses this distribution to deduce the contribution of the labeled precursor to the product pool. This is particularly useful for determining the fraction of a metabolite that is synthesized de novo from the labeled arginine.
A key challenge in analyzing 15N tracing data is the limited information derived from the isotopic labeling profiles of nitrogen compared to carbon. nih.gov This often necessitates the use of time-resolved labeling data and the measurement of intracellular metabolite concentrations to accurately determine nitrogen fluxes. nih.gov
Computational Approaches for Metabolic Network Reconstruction and Flux Parameter Estimation
Computational tools are indispensable for building and analyzing the metabolic networks through which L-ARGININE:HCL (ALPHA-15N+) is processed.
Metabolic Network Reconstruction: Genome-scale metabolic models (GEMs) provide a comprehensive framework for mapping the potential metabolic fates of L-arginine. Algorithms like INIT (Integrative Network Inference for Tissues) can be used to generate cell-type-specific active metabolic networks from a generic human metabolic model. plos.org These reconstructions are crucial for identifying all possible pathways that can utilize the 15N label from arginine.
Flux Parameter Estimation: Once a metabolic network is established, flux parameter estimation, also known as Metabolic Flux Analysis (MFA), is used to quantify the rates of the reactions in the network. By feeding cells a substrate with specific atoms labeled with 13C or 15N, the distribution of these labels in intracellular metabolites can be calculated based on the known biochemistry. maranasgroup.com For 15N-arginine tracing, MFA aims to find a set of metabolic fluxes that best explain the experimentally measured mass isotopomer distributions of nitrogen-containing metabolites. This is typically formulated as a nonlinear optimization problem that minimizes the difference between the experimental data and the values calculated from the model. maranasgroup.com
Bayesian 13C15N-MFA is a powerful extension that allows for the simultaneous quantification of both carbon and nitrogen metabolic fluxes. nih.gov This approach can provide a more comprehensive understanding of the interplay between carbon and nitrogen metabolism. nih.gov
Quantum Mechanical and Molecular Dynamics Simulations of 15N-Labeled Arginine and Its Interactions
At the atomic level, computational simulations can provide insights into the behavior of 15N-labeled arginine and its interactions with enzymes and other molecules.
Quantum Mechanical (QM) Simulations: QM methods can be used to study the electronic structure of arginine and the transition states of enzymatic reactions in which it participates. The substitution of 14N with 15N can have subtle effects on the vibrational frequencies and bond energies of the molecule, which can be investigated using QM calculations. These subtle differences, known as kinetic isotope effects, can provide valuable information about reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamics of proteins and their interactions with ligands like arginine. ohiolink.edu By simulating the movement of atoms over time, MD can reveal how the arginine side chain interacts with the active site of an enzyme and how these interactions are affected by the presence of the 15N isotope. ohiolink.edunih.gov For instance, MD simulations have been used to investigate the role of arginine residues in the voltage sensor domains of ion channels and in cell-penetrating peptides. nih.gov Combining MD simulations with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on uniformly 15N-labeled proteins can provide a detailed picture of protein dynamics. ohiolink.edu
Table 1: Comparison of Computational Approaches for 15N-Arginine Tracing
| Computational Approach | Primary Application | Key Outputs | Strengths | Limitations |
|---|---|---|---|---|
| Isotopic Tracer Kinetics | Quantifying the rate of appearance of 15N in metabolites. | Synthesis rates, metabolic fluxes. | Provides dynamic information about metabolic processes. | Can be complex to model accurately, especially in multi-compartment systems. |
| Mass Isotopomer Distribution Analysis (MIDA) | Determining the contribution of labeled arginine to product pools. | Fractional synthesis rates, precursor-product relationships. | Provides quantitative information on metabolic pathways. | Interpretation can be challenging for complex metabolic networks. |
| Metabolic Flux Analysis (MFA) | Quantifying the rates of all reactions in a metabolic network. | A complete map of metabolic fluxes. | Provides a system-level view of metabolism. | Requires a well-defined metabolic network and can be computationally intensive. |
| Quantum Mechanical (QM) Simulations | Studying the electronic structure and reaction mechanisms of arginine. | Bond energies, vibrational frequencies, kinetic isotope effects. | Provides detailed insights into the chemical properties of molecules. | Computationally expensive and limited to small systems. |
| Molecular Dynamics (MD) Simulations | Investigating the dynamics of arginine and its interactions with proteins. | Protein-ligand interactions, conformational changes. | Provides a dynamic view of molecular interactions at the atomic level. | Accuracy depends on the quality of the force field used. |
Bioinformatic Platforms for Processing, Visualization, and Interpretation of Large-Scale Isotope Tracing Datasets
The large and complex datasets generated by L-ARGININE:HCL (ALPHA-15N+) tracing experiments necessitate the use of specialized bioinformatic platforms for efficient data handling and analysis.
A variety of software tools have been developed to support the workflow of isotope-tracing experiments. nih.gov These platforms offer functionalities for:
Data Processing and Correction: Raw mass spectrometry data must be processed to correct for the natural abundance of isotopes. nih.gov Software like IsoCorrectoR and IsoCor v2 are designed for this purpose. nih.gov
Metabolite Quantitation: Tools like MAVEN (Metabolomic Analysis and Visualization Engine) enable the rapid and reliable quantitation of isotope-labeled metabolites from LC-MS data. nih.gov
Data Visualization: Visualizing the complex datasets from isotope tracing experiments is crucial for interpretation. Escher-Trace is a web-based application that allows for the visualization of isotope labeling data on metabolic pathway maps. researchgate.net Other tools like BatMass provide interactive visualization of mass spectrometry data. batmass.org
Metabolic Flux Analysis: Several software packages are available for performing MFA, including INCA (Isotopomer Network Compartment Analysis) and Metran. ucdavis.eduumich.edu
Database Integration: Platforms like isoMETLIN provide a database for searching isotopologues and their tandem mass spectrometry data, which aids in the identification of labeled metabolites. pattilab.com
Table 2: Selected Bioinformatic Platforms for Isotope Tracing Data Analysis
| Platform | Primary Function | Key Features |
|---|---|---|
| MAVEN | Metabolite quantitation and visualization. | Fast processing, interactive graphical displays, automatic quantitation of isotope-labeled forms. nih.gov |
| Escher-Trace | Visualization of stable isotope tracing data on pathway maps. | Web-based, integrates with metabolic pathway maps. researchgate.net |
| INCA | Isotopically non-stationary metabolic flux analysis. | A comprehensive tool for MFA. ucdavis.edu |
| Metran | Metabolic flux analysis. | Intuitive graphical user interface, statistical analysis of goodness-of-fit, simulation of tracer experiments. umich.edu |
| isoMETLIN | Database for isotope-based metabolomics. | Searchable database of computed isotopologues, experimental MS/MS data on isotopomers. pattilab.com |
| Ntrace | Analysis of 15N tracing data sets. | Quantifies simultaneous gross nitrogen transformation rates. researchgate.net |
Future Perspectives and Emerging Research Avenues for L Arginine:hcl Alpha 15n+ Applications
Development of Next-Generation Isotopic Labeling Strategies for Complex Molecules
The future of isotopic labeling is moving towards more sophisticated and targeted approaches to unravel the intricacies of complex biomolecules. While uniform labeling has been a cornerstone of proteomics, next-generation strategies are focusing on selective and segmental labeling to probe specific aspects of protein structure, function, and interaction. nih.gov
One emerging strategy involves the synthesis of L-arginine with specific isotope patterns, combining organic chemistry with cell-based protein overexpression. nih.gov This allows for the introduction of NMR-active spin systems at defined atomic positions within the arginine residue. nih.gov Such selective labeling simplifies complex NMR spectra and enhances sensitivity, enabling the study of large protein complexes and their dynamics. nih.gov For example, researchers have developed methods to incorporate ¹³C and ¹⁵N isotopes into the side chain of arginine, creating unique probes to monitor protein interactions and conformational changes. nih.gov
Another promising avenue is the advancement of cell-free expression systems. These systems offer unparalleled control over the composition of the reaction mixture, allowing for the efficient incorporation of labeled amino acids like ¹⁵N-arginine into specific sites within a protein. utoronto.ca This approach is particularly valuable for studying proteins that are difficult to express in traditional bacterial systems. utoronto.ca Furthermore, the use of suppressor tRNAs in cell-free systems enables the introduction of an isotope label at a single, specific site in a protein, providing a highly precise tool for functional analysis. utoronto.ca
Segmental isotope labeling is also gaining traction for the study of large, multi-domain proteins. utoronto.ca This technique involves ligating an isotopically labeled protein segment with unlabeled segments, allowing researchers to focus on a specific region of interest within a large molecular assembly. utoronto.ca These advanced strategies, powered by tracers like L-arginine:HCl (alpha-15N+), will be instrumental in dissecting the molecular mechanisms of complex biological machinery.
| Labeling Strategy | Description | Primary Application | Key Advantage |
|---|---|---|---|
| Selective Labeling | Incorporation of isotopes at specific, defined atomic positions within the amino acid. | Probing protein conformation, dynamics, and interaction surfaces. nih.gov | Simplifies NMR spectra and enhances sensitivity for studying large complexes. nih.gov |
| Cell-Free Expression | In vitro protein synthesis allowing precise control over amino acid composition. | Labeling proteins difficult to express in vivo; site-specific labeling. utoronto.ca | High efficiency of label incorporation and ability to introduce non-natural amino acids. utoronto.ca |
| Segmental Labeling | Ligation of labeled and unlabeled protein fragments. | Studying specific domains within large, multi-component protein complexes. utoronto.ca | Reduces spectral complexity and allows focus on a region of interest. utoronto.ca |
Advancements in High-Throughput and Miniaturized Analytical Platforms for 15N Detection
The detection of ¹⁵N isotopes is undergoing a technological revolution, with advancements geared towards higher throughput, increased sensitivity, and miniaturization. These developments are critical for expanding the scope and scale of studies utilizing ¹⁵N-labeled compounds.
High-throughput screening (HTS) platforms are increasingly incorporating ¹⁵N detection. For instance, combining fragment-based drug design with protein-NMR spectroscopy allows for the rapid screening of large compound libraries against ¹⁵N-labeled protein targets. nih.gov This "HTS by NMR" approach can quickly identify and optimize inhibitors for challenging targets like protein-protein interactions. nih.gov Similarly, label-free high-throughput mass spectrometry is emerging as a powerful tool for enzymatic assays, enabling the screening of thousands of compounds without the need for modified substrates. youtube.com
In the realm of analytical instrumentation, significant progress is being made in making ¹⁵N detection more accessible and efficient. Benchtop NMR spectrometers are now capable of performing ¹H-¹⁵N heteronuclear correlation experiments, a task previously limited to high-field instruments. magritek.com This is driven by increasing magnetic fields and the development of advanced multinuclear probes, which enhance sensitivity enough to detect ¹⁵N at its low natural abundance. magritek.com
Furthermore, Orbitrap mass spectrometry is transforming isotope ratio analysis. thermofisher.com Unlike traditional gas isotope ratio mass spectrometry (GIRMS), which requires converting complex molecules into a simple gas, Orbitrap-based solutions can analyze intact molecules directly. thermofisher.com This dramatically reduces sample preparation time and potential for contamination, boosting laboratory productivity. thermofisher.com This technology enables the comprehensive isotope analysis of nitrogen within intact molecules, opening new possibilities for high-throughput metabolomics and flux analysis. thermofisher.com Miniaturized systems, such as microvessels-on-a-chip, are also being integrated with mass spectrometry to study metabolic processes in more physiologically relevant environments. nih.gov
| Platform | Advancement | Impact on ¹⁵N Detection | Example Application |
|---|---|---|---|
| NMR Spectroscopy | Development of benchtop NMR systems with advanced probes. magritek.com | Enables ¹H-¹⁵N correlation experiments outside of specialized facilities, increasing accessibility. magritek.com | Molecular structure elucidation and verification in smaller labs. magritek.com |
| Mass Spectrometry | Orbitrap technology for intact molecule analysis. thermofisher.com | Eliminates complex sample preparation, enabling high-throughput isotope ratio analysis. thermofisher.com | Rapid analysis of nitrate (B79036) isotopes in environmental samples. thermofisher.com |
| Screening Platforms | Integration of NMR and MS with high-throughput screening (HTS) robotics. nih.govyoutube.com | Allows for rapid, label-free screening of large compound libraries. | Drug discovery, identifying inhibitors of protein-protein interactions. nih.gov |
| Microfluidics | Coupling of "organ-on-a-chip" models with MS-based metabolomics. nih.gov | Enables tracer studies in 3D cell culture models that mimic physiological conditions. | Profiling nitric oxide metabolites in a microvessel-on-a-chip model. nih.gov |
Expansion of 15N-Labeled Arginine Tracing to Novel Biological and Chemical Systems
The application of ¹⁵N-labeled arginine tracing is expanding beyond its traditional use in proteomics and basic metabolic studies into more novel and complex systems. This expansion is driven by the need to understand arginine metabolism in a wider range of biological contexts and its role in various physiological and pathological states.
A significant area of research is the in-vivo tracing of the L-arginine-nitric oxide (NO) pathway. nih.govresearchgate.net Using L-[guanidino-¹⁵N₂]arginine, researchers can accurately measure whole-body nitric oxide synthesis by tracking the conversion of the labeled arginine to ¹⁵N-labeled citrulline. nih.govpnas.org This tracer model is invaluable for investigating how the L-arginine-NO pathway is altered in various diseases. nih.gov Recent studies have applied this tracer-based metabolomics approach to sophisticated 3D microvessel-on-a-chip models, allowing for the investigation of NO synthesis under physiologically relevant conditions like laminar shear stress. nih.gov
¹⁵N-labeled arginine is also being used to explore metabolic flux in a variety of organisms. For instance, studies in yeast have utilized ¹³C and ¹⁵N co-labeling strategies with labeled arginine to simultaneously quantify carbon and nitrogen flux, providing a more comprehensive picture of cellular metabolism. nih.gov In cyanobacteria, replacing standard nitrate in growth media with a ¹⁵N-labeled source results in the full incorporation of the isotope into all nitrogen-containing secondary metabolites. nih.gov This allows researchers to match biosynthetic gene clusters to their corresponding natural products through comparative metabolomics, facilitating genome mining and drug discovery. nih.gov
The versatility of ¹⁵N-arginine also extends to its use as a tool to overcome technical challenges in quantitative proteomics. In organisms like fission yeast, where arginine can be extensively catabolized, researchers have developed strategies to enable efficient and accurate labeling for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. manchester.ac.uk
Integration of Isotope Tracing with Multi-Omics Technologies for Systems-Level Understanding
The ultimate goal of many biological studies is to achieve a systems-level understanding of cellular processes. Integrating ¹⁵N isotope tracing with multi-omics technologies (proteomics, metabolomics, fluxomics) is a powerful strategy to achieve this holistic view. L-arginine:HCl (alpha-15N+) is a key tool in this integrative approach.
Metabolic labeling with ¹⁵N provides a foundation for quantitative proteomics, allowing for accurate comparisons of protein expression levels between different states. nih.gov By combining ¹⁵N-labeled proteomes with unlabeled ones, researchers can minimize sample-to-sample variability and achieve precise quantification of thousands of proteins simultaneously. plos.orgfrontiersin.org This global view of protein dynamics provides a crucial layer of information for systems biology.
This proteomic data can be further enriched by integrating it with tracer-based metabolomics. Using ¹⁵N-labeled arginine, scientists can track the flow of nitrogen through metabolic networks, identifying key pathway activities and bottlenecks. nih.gov For example, by measuring the conversion of ¹⁵N₄-L-Arginine to ¹⁵N₃ L-Citrulline and ¹⁵N₂ L-Ornithine, researchers can determine the relative activities of nitric oxide synthase and arginase, two key enzymes competing for the same substrate. nih.gov
Metabolic Flux Analysis (MFA) represents a further level of integration. By using tracers labeled with multiple stable isotopes, such as ¹³C₆¹⁵N₄-arginine, it is possible to perform a simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This "one-shot" ¹³C¹⁵N-MFA provides a quantitative framework for nitrogen metabolism alongside carbon fluxes, offering a much more detailed and integrated model of cellular network function. nih.gov This systems-level data is essential for understanding complex phenotypes and for applications in metabolic engineering and disease modeling.
Q & A
Q. How is isotopic purity of L-ARGININE:HCL (ALPHA-15N+) experimentally confirmed?
Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the molecular mass shift due to 15N incorporation. Nuclear magnetic resonance (NMR) spectroscopy , particularly 15N-edited experiments, can verify the position-specific labeling efficiency (e.g., distinguishing α-15N from other nitrogen sites). For example, 1H-15N HSQC spectra can resolve isotopic enrichment at the α-position . Additionally, elemental analysis coupled with isotope ratio mass spectrometry (IRMS) quantifies bulk 15N abundance .
Q. What are the key considerations for synthesizing L-ARGININE:HCL (ALPHA-15N+) with high yield?
Synthesis requires controlled reaction conditions:
- pH stability : Maintain pH 7–8 during arginine derivatization to prevent racemization and ensure HCl salt formation .
- Temperature : Optimize at 25–30°C to balance reaction kinetics and isotopic integrity .
- Purification : Use ion-exchange chromatography or recrystallization to isolate the labeled compound from unlabeled byproducts. Purity is confirmed via HPLC with UV/Vis or charged aerosol detection .
Q. How does the HCl form of L-arginine enhance experimental reproducibility compared to the free base?
The HCl salt improves water solubility (critical for in vitro assays) and chemical stability by reducing hygroscopicity, which minimizes degradation during storage. This is particularly advantageous for long-term metabolic tracer studies .
Advanced Research Questions
Q. How can L-ARGININE:HCL (ALPHA-15N+) resolve contradictions in nitric oxide (NO) synthase activity assays?
Contradictions in NO production data often arise from non-specific arginine metabolism. Using α-15N-labeled arginine allows isotopic tracing via LC-MS to differentiate NO synthase-derived citrulline (which retains α-15N) from alternative pathways (e.g., arginase-mediated urea cycle activity). This method clarifies enzyme-specific flux in complex systems like endothelial cells .
Q. What methodological approaches are recommended for studying protein-arginine interactions using L-ARGININE:HCL (ALPHA-15N+)?
- NMR dynamics : Incorporate 15N-labeled arginine into proteins to analyze binding kinetics via 15N relaxation dispersion experiments. This reveals conformational changes during ligand interactions .
- Isothermal titration calorimetry (ITC) : Use the labeled compound to measure binding thermodynamics while controlling for isotopic effects on enthalpy/entropy .
Q. How can researchers address discrepancies in metabolic flux analysis (MFA) when using L-ARGININE:HCL (ALPHA-15N+)?
Discrepancies often stem from incomplete isotopic steady-state assumptions. To mitigate:
- Time-course sampling : Collect data at multiple time points to model transient 15N incorporation into metabolites like ornithine and proline .
- Cross-validation : Combine 15N tracing with 13C-glucose labeling to triangulate flux through overlapping pathways (e.g., urea cycle and TCA cycle) .
Q. What are the best practices for integrating L-ARGININE:HCL (ALPHA-15N+) into preclinical vascular studies?
- Dose optimization : Use pharmacokinetic (PK) profiling to determine the minimal effective dose that avoids off-target effects on blood pressure .
- Endpoint validation : Pair isotopic tracing with functional assays (e.g., aortic ring relaxation) to correlate NO bioavailability with labeled arginine metabolism .
Methodological Notes
- Synthesis : Prioritize vendors with verified analytical reports (e.g., Cambridge Isotope Laboratories ), but cross-check purity via in-house HRMS/NMR.
- Data reporting : Follow NIH preclinical guidelines for experimental transparency, including detailed isotopic labeling protocols and statistical power analysis .
- Contradiction resolution : Use multi-omics integration (e.g., proteomics + metabolomics) to contextualize 15N-tracing data within broader biological networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
